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Compound of Interest

Compound Name: Psilocine-d10

CAS No.: 1435934-64-7

Cat. No.: B6594908

Get Quote

Executive Summary
The accurate quantification of Psilocin (4-hydroxy-N,N-dimethyltryptamine) in biological

matrices is complicated by two primary factors: its profound oxidative instability and the

ubiquitous presence of its phosphorylated prodrug, Psilocybin. Deuterated internal standards

(IS), specifically Psilocin-d4 and Psilocin-d10, are the critical control mechanism for normalizing

these variables.

This guide details the physicochemical properties, chromatographic behavior, and signal fidelity

of these isotopologues. It provides evidence-based protocols to mitigate the "Deuterium

Isotope Effect" and prevent in-source conversion artifacts, ensuring data meets FDA/EMA

bioanalytical guidelines.

Physicochemical Profile & Isotopic Fidelity
The selection between Psilocin-d4 and Psilocin-d10 is not arbitrary; it dictates the mass shift

window and the risk of signal cross-talk. Psilocin-d10 is generally preferred for high-sensitivity

assays to eliminate isotopic overlap with the native M+0 and M+1/M+2 natural isotopes.
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Comparative Properties Table
Property Native Psilocin

Psilocin-d4 (Ethyl-
d4)

Psilocin-d10

Formula C₁₂H₁₆N₂O C₁₂H₁₂D₄N₂O C₁₂H₆D₁₀N₂O

Exact Mass 204.1263 208.1514 (+4 Da) 214.1890 (+10 Da)

pKa (Amine) 8.47 ~8.47 (negligible shift) ~8.47

pKa (Phenol) 10.4 ~10.4 ~10.4

LogP 1.45 ~1.43 (slightly lower)
~1.40 (lower

lipophilicity)

Label Position N/A -ethyl side chain
Dimethyl groups (d6)

+ Ethyl side chain (d4)

H/D Exchange Risk N/A
Low (Stable C-D

bonds)

Low (Stable C-D

bonds)

Structural Integrity & Labeling
Label Stability: The deuterium labels in commercial Psilocin-d10 are located on the N-methyl

groups and the ethyl side chain. These are non-exchangeable positions under standard

physiological and extraction conditions (pH 2–10). Labels on the indole ring (positions 2, 5,

6,[1] 7) are also stable but less common in d10 synthesis.

H/D Exchange Warning: Avoid acidic conditions at elevated temperatures (>60°C) for

prolonged periods, which can theoretically induce slow exchange at the indole C2 position,

though this is rare in standard workflows.

Chromatographic Dynamics: The Deuterium Isotope
Effect
In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues often elute

earlier than their non-deuterated counterparts. This is due to the slightly lower lipophilicity of C-

D bonds compared to C-H bonds (shorter bond length, smaller molar volume).
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The "Differential Matrix Effect" Risk
If Psilocin-d10 elutes significantly earlier than native Psilocin, it may exit the column during a

different phase of matrix suppression.

Observation: Psilocin-d10 typically shifts -0.05 to -0.15 min relative to Psilocin on C18

columns.

Mitigation: Use a co-eluting gradient or HILIC (Hydrophilic Interaction Liquid

Chromatography) where the isotope effect is often minimized or reversed.

Diagram: Separation & Interference Logic
The following diagram illustrates the critical separation required between the prodrug

(Psilocybin) and the active metabolite (Psilocin) to prevent false positives from in-source

fragmentation.
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Caption: Logic flow demonstrating why chromatographic resolution of Psilocybin is mandatory

to prevent in-source conversion artifacts from biasing Psilocin quantification.

Mass Spectrometry & Signal Integrity
MRM Transition Parameters
To ensure specificity, Multiple Reaction Monitoring (MRM) transitions must be optimized. The

large mass shift of Psilocin-d10 (+10 Da) is superior to d4 for avoiding "cross-talk" from high

concentrations of native analyte.
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Analyte
Precursor Ion
(m/z)

Product Ion
(Quant)

Product Ion
(Qual)

Collision
Energy (eV)

Psilocin 205.1 116.1 58.1 ~25-30

Psilocin-d4 209.1 120.1 62.1 ~25-30

Psilocin-d10 215.2 122.2 66.2 ~25-30

Cross-Contribution Analysis
Native -> IS Interference: High concentrations of Native Psilocin (e.g., >500 ng/mL) can

contribute signal to the d4 channel if the M+4 isotopic abundance of the native molecule is

significant (rare, but possible with background noise). Psilocin-d10 eliminates this due to the

M+10 distance.

IS -> Native Interference: Impure IS (containing d0 species) will directly inflate the calculated

concentration of the analyte.

Specification: Ensure IS isotopic purity is ≥99%.

Test: Inject a "Zero Sample" (Matrix + IS only) and monitor the Native transition (205-

>116). Response should be <5% of the LLOQ.[2][3]

Stability & Handling Protocols (Trustworthiness
Pillar)
Psilocin is an indole with a hydroxy group at the 4-position, making it highly susceptible to

radical oxidation (forming blue/green quinoid oligomers).

Stabilization Cocktail
Standard plasma/urine collection is insufficient. The following "Stabilization Cocktail" must be

added immediately upon sample collection or thawing.

Antioxidant: Ascorbic Acid (1 mg/mL final conc.) or Sodium Metabisulfite.

Chelator: EDTA (to sequester metal ions that catalyze oxidation).
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Acidification: 2% Formic Acid (stabilizes the amine and prevents phenol oxidation).

Diagram: Validated Extraction Workflow (SPE)
This workflow utilizes Mixed-Mode Cation Exchange (MCX) to remove matrix interferences

while retaining the basic amine of Psilocin.
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Critical Control Point
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Caption: Step-by-step SPE workflow highlighting the critical nitrogen drying step to prevent

oxidative degradation.

Troubleshooting "Positive Correlation"
If the IS signal increases as the Analyte concentration increases (a common anomaly in

Psilocin assays):

Cause: Isobaric interference or "Cross-talk" in the collision cell.

Solution: Widen the chromatographic resolution or switch from d4 to d10.

Check: Ensure the mass spectrometer resolution is set to "Unit" or "High" rather than "Low"

to prevent overlap of isotopic envelopes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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